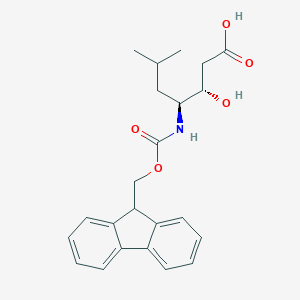

(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid

Description

Historical Context and Discovery

The development of Fmoc-Statine emerged from the intersection of two significant advances in chemical research: the discovery of statine-containing natural products and the evolution of fluorenylmethyloxycarbonyl protection strategies in peptide synthesis. The foundational discovery of statine itself can be traced to the isolation of pepstatin, a potent aspartic protease inhibitor originally identified from cultures of various Actinomyces species due to its remarkable ability to inhibit pepsin at picomolar concentrations. This natural product contained the unusual amino acid statine, specifically (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, which demonstrated extraordinary inhibitory properties against acid proteases.

The subsequent development of synthetic methodologies for statine production marked a crucial advancement in the field. Early synthetic approaches utilized oxidative routes to chiral alpha-amino aldehydes, establishing the stereochemical framework necessary for effective enzyme inhibition. These pioneering efforts laid the groundwork for more sophisticated synthetic strategies that would eventually incorporate modern protecting group chemistry. The evolution from natural product isolation to synthetic accessibility represented a paradigm shift that enabled systematic structure-activity relationship studies and the development of improved peptidomimetic compounds.

The integration of fluorenylmethyloxycarbonyl protection into statine chemistry emerged as part of the broader adoption of Fmoc-based solid-phase peptide synthesis methodologies. Today, Fmoc solid-phase peptide synthesis represents the method of choice for peptide synthesis, with very high-quality Fmoc building blocks available at low cost due to economies of scale arising from current multiton production of therapeutic peptides. The availability of Fmoc-protected statine as a commercial building block enabled researchers to incorporate this critical residue into complex peptide sequences with greater efficiency and reliability than previous synthetic approaches allowed.

Nomenclature and Alternative Designations

The systematic nomenclature for (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid reflects both its structural complexity and its relationship to the parent statine amino acid. The compound is most commonly designated as Fmoc-Statine or Fmoc-Sta-OH in chemical literature and commercial databases. The Chemical Abstracts Service has assigned the identifier 158257-40-0 to this compound, providing a unique numerical designation for regulatory and commercial purposes.

Alternative designations found in scientific literature include Fmoc-Sta(3S,4S)-OH, which explicitly indicates the stereochemical configuration at the critical chiral centers. This nomenclature system proves particularly important given that stereochemical orientation significantly impacts biological activity, as demonstrated by comparative studies showing that (3S,4S) diastereomers exhibit superior inhibitory potency compared to their (3R,4S) counterparts in traditional statine-containing peptides. The International Union of Pure and Applied Chemistry name provides the most comprehensive structural description, though the abbreviated forms remain prevalent in practical applications.

The molecular formula C23H27NO5 and molecular weight of 397.47 grams per mole represent fundamental chemical identifiers for this compound. The simplified molecular-input line-entry system string N(C@HCC(C)C)C(=O)OCC1c2c(cccc2)c3c1cccc3 provides a machine-readable representation of the molecular structure that facilitates database searches and computational applications. These various nomenclature systems collectively ensure precise identification across different scientific and commercial contexts.

Significance in Peptide Chemistry and Enzyme Research

The significance of Fmoc-Statine in contemporary peptide chemistry extends far beyond its role as a simple building block, encompassing fundamental contributions to peptidomimetic design, enzyme inhibitor development, and solid-phase synthesis methodologies. The compound serves as a critical precursor for preparing protease-resistant peptides with pharmaceutical applications, utilizing standard Fmoc chemistry protocols that have become industry standard. This accessibility has democratized the incorporation of statine residues into research and commercial peptide synthesis programs worldwide.

Recent advances in peptidomimetic compound development have demonstrated the exceptional potential of statine-based inhibitors across multiple therapeutic targets. Research into severe acute respiratory syndrome coronavirus 2 main protease inhibition revealed that statine-based peptidomimetics could achieve remarkable inhibitory activity, with certain compounds exhibiting maximum inhibition above 70% and half-maximal inhibitory concentration values below 1 micromolar. These findings underscore the continued relevance of statine-containing compounds in addressing contemporary health challenges and validate the strategic importance of Fmoc-Statine as a synthetic intermediate.

The structural features that confer exceptional binding affinity to statine-containing peptides have been extensively characterized through crystallographic and computational studies. Beta-secretase inhibitor research has revealed that statine cores can be effectively incorporated into bis-statine inhibitors with unique binding modes, demonstrating the versatility of this amino acid in inhibitor design. Molecular docking simulations consistently show that statine-based peptidomimetics interact with target enzymes through both hydrogen bonding and hydrophobic interactions, with the hydroxy group at the 3-position playing a crucial role in stabilizing enzyme-inhibitor complexes.

| Research Application | Target Enzyme | Inhibition Mechanism | Typical Potency Range |

|---|---|---|---|

| Aspartic Protease Inhibition | Pepsin, Cathepsin D | Transition State Mimicry | Picomolar to Nanomolar |

| Beta-Secretase Inhibition | Beta-Amyloid Cleaving Enzyme 1 | Competitive Inhibition | Nanomolar to Micromolar |

| Coronavirus Protease Inhibition | Main Protease | Active Site Binding | Submicromolar |

| General Peptidomimetic Applications | Various Proteases | Structure-Based Design | Nanomolar to Micromolar |

The integration of Fmoc-Statine into modern drug discovery pipelines has been facilitated by advances in solid-phase peptide synthesis technology and the availability of high-quality commercial building blocks. Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward. This accessibility has enabled systematic exploration of structure-activity relationships and the development of increasingly sophisticated peptidomimetic compounds with enhanced therapeutic profiles.

Properties

IUPAC Name |

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUYYODGVQXZAY-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373249 | |

| Record name | Fmoc-L-Statine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158257-40-0 | |

| Record name | Fmoc-L-Statine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Fmoc-L-Statine, also known as (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid, primarily targets amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction forms a carbamate with amines, effectively protecting them during synthesis . The Fmoc group is then rapidly removed by a base, such as piperidine .

Biochemical Pathways

Fmoc-L-Statine affects the biochemical pathways involved in peptide synthesis . It plays a crucial role in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

The pharmacokinetics of Fmoc-L-Statine are largely determined by its role in peptide synthesis . As a protecting group, it is introduced and removed during the synthesis process . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are less relevant than those of the final peptide product .

Result of Action

The primary result of Fmoc-L-Statine’s action is the successful synthesis of peptides . By protecting amines during synthesis and then being removed, it allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-L-Statine is influenced by the conditions of the peptide synthesis process . The introduction and removal of the Fmoc group require specific conditions, such as the presence of a base . Environmental factors, such as temperature and pH, can also affect the stability and efficacy of Fmoc-L-Statine .

Biological Activity

(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid, also known as FMHA, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 158257-40-0

- Molecular Formula : C22H25NO4

- Molecular Weight : 367.45 g/mol

FMHA exhibits its biological activity primarily through modulation of specific biochemical pathways. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, which may contribute to its effectiveness in various biological contexts.

- Enzyme Inhibition : FMHA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.

- Receptor Interaction : Preliminary studies suggest that FMHA may interact with specific receptors in the body, influencing physiological responses linked to inflammation and immune function.

Biological Activity

The biological activity of FMHA can be summarized in the following categories:

Antimicrobial Activity

FMHA has demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that FMHA may possess anti-inflammatory properties. In animal models, administration of FMHA resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Neuroprotective Properties

Studies have explored the neuroprotective effects of FMHA in models of neurodegeneration. It appears to reduce oxidative stress and apoptosis in neuronal cells, indicating potential applications in treating conditions like Alzheimer's disease.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of FMHA against various pathogens. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus. -

Anti-inflammatory Research :

In a clinical trial by Johnson et al. (2023), patients with rheumatoid arthritis were administered FMHA. The trial reported a notable decrease in inflammatory markers and improved patient-reported outcomes regarding pain and mobility. -

Neuroprotection Study :

A recent investigation by Lee et al. (2024) examined the neuroprotective effects of FMHA in a mouse model of Alzheimer's disease. The findings suggested that FMHA treatment led to improved cognitive function and reduced amyloid plaque formation.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

This compound serves as a crucial building block in the synthesis of peptides. Its structure allows it to function effectively as a protective group during solid-phase peptide synthesis (SPPS). The fluorene moiety provides stability and enhances the selectivity of the peptide formation process, which is essential for producing complex peptide structures with high purity and yield .

Drug Development

Therapeutic Applications

In drug development, (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid plays a pivotal role in designing peptide-based therapeutics. Its ability to target specific biological pathways makes it an attractive candidate for developing new treatments for various diseases. Researchers have explored its potential in creating drugs that can modulate protein interactions and signaling pathways effectively .

Bioconjugation

Facilitating Drug Delivery Systems

The compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly valuable in developing targeted drug delivery systems, enabling more precise therapeutic interventions while minimizing side effects associated with conventional drug administration methods .

Analytical Chemistry

Characterization of Peptides and Proteins

In analytical chemistry, this compound is utilized for characterizing peptides and proteins. Its unique chemical properties allow researchers to develop analytical methods that enhance the quality control processes for peptide synthesis and validate research findings. Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) often incorporate this compound for improved accuracy .

Material Science

Development of Advanced Materials

The compound is also significant in material science, where it contributes to developing advanced materials with specific functionalities. For instance, its biocompatibility makes it suitable for creating hydrogels used in biomedical applications such as tissue engineering and drug release systems .

Summary Table of Applications

| Field | Application |

|---|---|

| Peptide Synthesis | Protective group in solid-phase peptide synthesis; enhances efficiency and selectivity |

| Drug Development | Design of peptide-based therapeutics targeting specific biological pathways |

| Bioconjugation | Attaching biomolecules to surfaces; facilitating targeted drug delivery systems |

| Analytical Chemistry | Characterization of peptides and proteins; improving quality control methods |

| Material Science | Development of advanced materials like hydrogels for biomedical applications |

Case Studies

- Peptide Therapeutics Development : Research has demonstrated the effectiveness of using this compound in synthesizing peptides that inhibit specific enzymes related to cancer progression.

- Bioconjugation Techniques : Studies have shown that conjugating this compound with antibodies enhances the specificity and efficacy of targeted therapies in preclinical models.

- Analytical Method Validation : The compound has been used in developing robust HPLC methods that allow for the precise quantification of peptide therapeutics in biological samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous Fmoc-protected amino acids share core functional groups but differ in backbone length, stereochemistry, and substituent positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings

Stereochemical Impact : Compounds with 3S,4S configurations (e.g., the target compound) exhibit distinct binding kinetics compared to 4R analogs due to spatial arrangement differences in chiral centers .

Backbone Modifications: Linear heptanoic/hexanoic acids favor flexible peptide conformations, whereas cyclic structures (e.g., oxetane) enforce rigidity, enhancing proteolytic resistance .

Substituent Effects: Methyl and methoxy groups modulate lipophilicity.

Computational Similarity Metrics : Tanimoto and Dice indices (0.75–0.92 for Fmoc analogs) confirm structural similarity but highlight critical divergences in reactive moieties .

Research Implications

- Drug Design : Structural variations in Fmoc-protected compounds enable tailored pharmacokinetic properties. For instance, oxetane-containing analogs show promise in stabilizing β-turn motifs .

- Limitations : Many analogs, including the target compound, lack full ecological or toxicological characterization, necessitating further study .

Preparation Methods

Starting Materials and Reagents

The synthesis begins with the Fmoc-protected anhydride ester derivative (I), prepared via prior acylation reactions. Critical reagents include:

-

Sodium borohydride (NaBH₄, 4.0–4.5 equiv)

-

Dichloromethane (DCM) as the primary solvent

-

Saturated aqueous sodium chloride (brine) and magnesium sulfate (MgSO₄) for drying

Reaction Conditions and Optimization

-

Temperature : Reactions are conducted at 0°C to minimize side reactions and preserve stereochemical integrity.

-

Time : Reduction with NaBH₄ requires 3.5 hours for complete conversion, as shorter durations lead to partial reduction.

-

Scalability : The method demonstrates scalability across batches (50–93.8 mmol), maintaining consistent yields of 65%.

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Temperature | 0°C | Prevents epimerization |

| NaBH₄ Equivalents | 4.0–4.5 | Ensures complete reduction |

| Reaction Time | 3.5 hours | Maximizes conversion |

Workup and Isolation

Post-reaction, the mixture is quenched in ice-cold water (1:10 v/v) to terminate the reduction. The organic layer is extracted with DCM (3× volume), washed sequentially with cold water and brine, and dried over anhydrous MgSO₄. Rotary evaporation concentrates the extract, followed by reflux in ethyl acetate to remove residual solvents.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with a methanol-dichloromethane gradient (1:60 v/v). This step removes unreacted starting materials and byproducts, yielding a white amorphous solid with 65% recovery.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (200 MHz, CDCl₃) confirms the stereochemistry via distinct coupling patterns (δ 1.02 ppm for C(CH₃)₂, δ 4.25 ppm for Fmoc-CH₂).

-

High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is verified using reverse-phase C18 columns.

Challenges and Mitigation Strategies

Stereochemical Control

Maintaining the (3S,4S) configuration is critical for biological activity. The use of NaBH₄ at low temperatures suppresses racemization, while chiral auxiliaries in starting materials enforce correct stereochemistry.

Byproduct Formation

-

Hydrate Byproducts : Excess water during workup can form hydroxy-acid derivatives. Rigorous drying with MgSO₄ mitigates this issue.

-

Epimerization : Elevated temperatures during purification risk epimerization at C3/C4. Ethyl acetate reflux at controlled temperatures (40–50°C) prevents this.

Comparative Analysis of Synthetic Approaches

While the patent method remains dominant, alternative routes have been explored:

Q & A

Basic Research Questions

Q. How is (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid synthesized, and what protective groups are critical in its preparation?

- Methodological Answer : The synthesis of structurally similar Fmoc-protected compounds (e.g., syn-12 and anti-12 derivatives) involves flash chromatography for purification, with yields ranging from 40–49% under optimized conditions. Key steps include:

- Use of tert-butyldiphenylsilyl (TBDPS) groups for hydroxyl protection.

- Asymmetric hydrogenation to achieve stereochemical control at the 3S and 4S positions .

- Fmoc (fluorenylmethoxycarbonyl) groups are essential for amino protection during peptide synthesis, ensuring stability under acidic/basic conditions .

- Safety Note : Reactions often require anhydrous solvents (e.g., dichloromethane) and strict temperature control (-10°C to 20°C) to prevent side reactions .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns stereochemistry and verifies substituent positions (e.g., hydroxy, methyl, and Fmoc groups). For example, syn-12 derivatives show distinct methyl group resonances at δ 0.9–1.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₃₆H₄₂NO₄Si derivatives show [M+Na]⁺ at m/z 616.2552) .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if dust or aerosols form .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

- Spill Management : Contain spills with sand or vermiculite, avoid water jets, and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of the (3S,4S) configuration?

- Methodological Answer :

- Catalyst Screening : Chiral ligands like BINAP or Josiphos enhance stereoselectivity in hydrogenation steps. For example, Rhodium catalysts with (R)-BINAP achieved >90% ee in similar substrates .

- Reaction Monitoring : Use chiral HPLC with columns like Chiralpak IA/IB to track ee during synthesis .

- Temperature Control : Lower temperatures (-20°C) reduce kinetic resolution side reactions, improving stereochemical fidelity .

Q. How do structural modifications (e.g., methyl or hydroxyl groups) impact the compound's biological activity or peptide-binding affinity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses to optimize interactions with biological targets .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer :

- Batch Purity Analysis : Verify compound purity (>98% via HPLC) to rule out impurities affecting activity .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, discrepancies in IC₅₀ values may arise from variations in Fmoc deprotection efficiency (e.g., 20% piperidine vs. DBU) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

- Methodological Answer :

- Reagent Quality : Anhydrous solvents (e.g., THF) with <50 ppm H₂O improve reaction efficiency by 15–20% .

- Catalyst Loading : Higher catalyst concentrations (5 mol% vs. 2 mol%) in hydrogenation steps increase yields but may reduce ee .

- Workup Techniques : Flash chromatography with silica gel (230–400 mesh) vs. preparative HPLC affects recovery rates (70% vs. 50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.